2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
Overview
Description
2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C8H6ClN3O2. It is a derivative of benzodiazole, characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence several biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole typically involves the nitration of 2-chloro-1-methylbenzimidazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: 2-amino-1-methyl-5-nitro-1H-1,3-benzodiazole or 2-thio-1-methyl-5-nitro-1H-1,3-benzodiazole.
Reduction: 2-chloro-1-methyl-5-amino-1H-1,3-benzodiazole.
Oxidation: 2-chloro-1-carboxy-5-nitro-1H-1,3-benzodiazole.
Scientific Research Applications
2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Chloro-1-methylbenzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Chloro-5-nitrobenzimidazole: Lacks the methyl group, affecting its physical properties and applications.
1-Methyl-5-nitrobenzimidazole: Lacks the chlorine atom, leading to variations in its chemical behavior and uses
Uniqueness: 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole is unique due to the combination of the chlorine, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-methyl-5-nitrobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYFEUMEQHKASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445373 | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-66-9 | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15965-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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